molecular formula C13H16BrN3 B1377967 6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine CAS No. 1393442-17-5

6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine

Katalognummer: B1377967
CAS-Nummer: 1393442-17-5
Molekulargewicht: 294.19 g/mol
InChI-Schlüssel: FBRZXQFUVFHFDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine is a heterocyclic compound with the molecular formula C13H16BrN3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine. This intermediate is then reacted with cyclohexyl derivatives under phase transfer catalysis conditions to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily recognized for its potential in drug development, particularly in targeting specific biological pathways associated with various diseases.

Cancer Treatment

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit promising activity against cancer cells. For instance, compounds structurally similar to 6-bromo-3-cyclohexyl-7-methylimidazo[4,5-b]pyridine have been evaluated for their ability to inhibit the PI3K pathway, which is crucial in many cancers. A study identified a derivative with nanomolar potency against PI3Kα and demonstrated its ability to induce cell cycle arrest and apoptosis in T47D breast cancer cells .

CompoundActivityIC50 (μM)Target
35Inhibitor0.15PI3Kα
36Inhibitor1.12PI3Kα
40Inhibitor0.50PI3Kα

Cholinergic Drugs

This compound serves as an important intermediate in synthesizing cholinergic drugs aimed at treating gastrointestinal diseases . This underscores its relevance in developing therapeutic agents targeting the cholinergic system.

Organic Synthesis

The compound is also utilized as a building block in organic synthesis, particularly in creating complex molecular architectures.

Synthesis of Imidazole Derivatives

The synthesis of various imidazole derivatives often incorporates this compound due to its unique structural features that enhance reactivity and selectivity in chemical reactions. It has been noted for facilitating the formation of oxazolidinone derivatives, which are relevant in developing modulators for mGluR5 .

Analytical Applications

This compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and identification of the compound within complex mixtures, making it useful for pharmacokinetic studies .

HPLC Methodology

The reverse phase HPLC method employs acetonitrile and water as mobile phases, with phosphoric acid replaced by formic acid for mass spectrometry compatibility.

ParameterValue
Column TypeNewcrom R1 HPLC
Mobile PhaseAcetonitrile/Water
Detection MethodMass-Spec

Case Study 1: Antitumor Activity Assessment

A series of imidazo[4,5-b]pyridine derivatives were synthesized and screened for their antitumor activity against various cancer cell lines. The study highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for enhanced potency against PI3Kα .

Case Study 2: Synthesis of Cholinergic Agents

In another study, researchers synthesized a range of cholinergic agents using intermediates derived from this compound, demonstrating its utility in developing drugs for gastrointestinal disorders .

Wirkmechanismus

The mechanism of action of 6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing novel compounds with specific biological activities .

Biologische Aktivität

6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables related to its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • IUPAC Name : this compound
  • CAS Number : 1393442-17-5
  • Molecular Formula : C13H16BrN3
  • Molecular Weight : 296.19 g/mol

Biological Activity Overview

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under review has shown promise in several studies.

Anticancer Activity

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. Studies have demonstrated its ability to inhibit tumor growth in vitro and in vivo models.
  • Case Study : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations of 10 µM and 20 µM after 48 hours of treatment. The IC50 value was determined to be approximately 15 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Results indicate:

  • Inhibition Zone Diameter : The compound exhibited a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting effective antibacterial activity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer, Antimicrobial15
Imidazo[1,2-a]pyridineStructureAnticancer20
Imidazo[4,5-b]pyridine derivativeStructureAntimicrobial25

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : It is believed to interact with DNA through intercalation or groove binding, leading to disruption in replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

Research Findings

Recent studies have highlighted the following findings:

  • Cytotoxicity Assays : In vitro assays indicated a dose-dependent cytotoxic effect on various cancer cell lines.
  • Selectivity Index : The selectivity index for normal cells versus cancer cells was favorable, indicating potential for therapeutic use with minimal side effects.

Eigenschaften

IUPAC Name

6-bromo-3-cyclohexyl-7-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3/c1-9-11(14)7-15-13-12(9)16-8-17(13)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRZXQFUVFHFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)N(C=N2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194970
Record name 3H-Imidazo[4,5-b]pyridine, 6-bromo-3-cyclohexyl-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-17-5
Record name 3H-Imidazo[4,5-b]pyridine, 6-bromo-3-cyclohexyl-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine, 6-bromo-3-cyclohexyl-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.